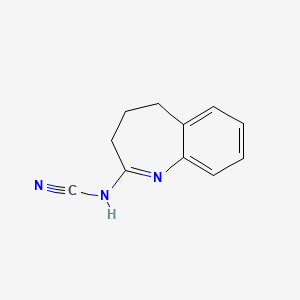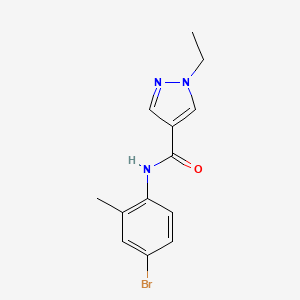
N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide, also known as BML-210, is a pyrazole derivative that has been studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide is not fully understood, but it is thought to involve inhibition of 15-lipoxygenase and other enzymes involved in inflammation and cancer. This inhibition may lead to a reduction in the production of inflammatory molecules and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in vitro. In addition, the compound has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide is its potential as a novel therapeutic agent for the treatment of inflammatory conditions and cancer. However, limitations of this compound include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of 15-lipoxygenase, which may lead to the development of more effective anti-inflammatory agents. In addition, further studies are needed to fully understand the potential of this compound as a cancer treatment, including its efficacy in animal models and potential side effects. Overall, this compound is a promising compound for further research in the fields of inflammation and cancer.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide involves the reaction of 4-bromo-2-methylbenzaldehyde with ethyl hydrazinecarboxylate to form the corresponding hydrazone. The hydrazone is then reacted with ethyl chloroformate to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has been studied for its potential use in treating various diseases, including cancer and inflammatory conditions. In a study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit the activity of an enzyme called 15-lipoxygenase, which is involved in the production of inflammatory molecules. This suggests that this compound may have potential as an anti-inflammatory agent.
In another study published in the journal Bioorganic & Medicinal Chemistry Letters, this compound was shown to have anti-cancer activity against a variety of cancer cell lines. The compound was found to induce cell death in cancer cells, suggesting that it may have potential as a cancer treatment.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-ethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-3-17-8-10(7-15-17)13(18)16-12-5-4-11(14)6-9(12)2/h4-8H,3H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIFYUIIHMDCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

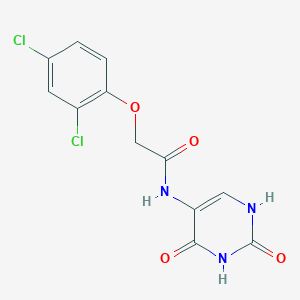
![ethyl 2-(4-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5730961.png)
![3-chloro-4-[(4-chloro-2-methylphenyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5730962.png)

![N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B5730974.png)
![2-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5730976.png)

![N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5730989.png)
![3-(2-chlorophenyl)-N-isobutyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5730996.png)
![2-[(2-bromobenzyl)thio]-N-phenylacetamide](/img/structure/B5731012.png)
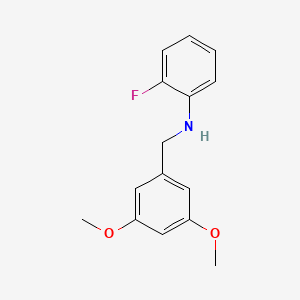
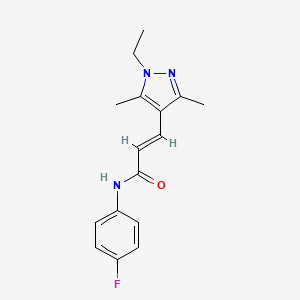
![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5731034.png)
